![molecular formula C21H44BNO2Si2 B3328727 N,N-Bis(trimethylsilyl)-(1R)-1-[(3aS,4S,6S,7aR)-hexahydro-3a,5,5-trimethyl-4,6-methano-1,3,2-benzodioxaborol-2-yl]-3-methylbutylamine CAS No. 514820-48-5](/img/structure/B3328727.png)
N,N-Bis(trimethylsilyl)-(1R)-1-[(3aS,4S,6S,7aR)-hexahydro-3a,5,5-trimethyl-4,6-methano-1,3,2-benzodioxaborol-2-yl]-3-methylbutylamine
Overview
Description
N,N-Bis(trimethylsilyl)-(1R)-1-[(3aS,4S,6S,7aR)-hexahydro-3a,5,5-trimethyl-4,6-methano-1,3,2-benzodioxaborol-2-yl]-3-methylbutylamine is a useful research compound. Its molecular formula is C21H44BNO2Si2 and its molecular weight is 409.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality N,N-Bis(trimethylsilyl)-(1R)-1-[(3aS,4S,6S,7aR)-hexahydro-3a,5,5-trimethyl-4,6-methano-1,3,2-benzodioxaborol-2-yl]-3-methylbutylamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N,N-Bis(trimethylsilyl)-(1R)-1-[(3aS,4S,6S,7aR)-hexahydro-3a,5,5-trimethyl-4,6-methano-1,3,2-benzodioxaborol-2-yl]-3-methylbutylamine including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthetic Methodologies and Reactivity
Chemical research often focuses on the synthesis and reactivity of complex molecules. For example, studies on monoborylacetylene derivatives reveal intricate pathways for generating triborylbenzene derivatives and trisborylmethane compounds, highlighting advanced synthetic strategies for incorporating boron into organic frameworks (Gu, Pritzkow, & Siebert, 2001). Similarly, N,N-Bis(halomethyldimethylsilyl)acetamides demonstrate unique reactions, presenting a scaffold for further chemical transformations and applications in synthesizing polymers or small molecules with specific functionalities (Kowalski & Lasocki, 1976).
Development of Novel Compounds
The creation of novel compounds through cycloadditions and silylation reactions exemplifies the utility of silyl and boryl groups in organic synthesis. This includes the formation of β-lactams via [2 + 2] cycloadditions to ketenes (Palomo, Aizpurua, Legido, & Galarza, 1997) and the generation of bis-adducts with silaketenimine character, advancing the understanding of silicon and nitrogen chemistry (Takeuchi, Ichinohe, & Sekiguchi, 2008).
Applications in Catalysis
Organolanthanide complexes have been explored for their catalytic capabilities, such as in Mukaiyama addition reactions, which are pivotal for constructing complex molecular architectures. These studies illuminate the potential of using advanced silyl and boryl compounds in catalytic processes (Gong & Streitwieser, 1989).
Materials Science and Beyond
The exploration of functional building blocks derived from complex silyl and boryl compounds opens new avenues in materials science, offering insights into the design of novel materials with specific electronic, optical, or mechanical properties (Katzsch, Gruber, & Weber, 2016).
properties
IUPAC Name |
(1R)-3-methyl-1-[(1S,2S,6R,8S)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]-N,N-bis(trimethylsilyl)butan-1-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H44BNO2Si2/c1-15(2)12-19(23(26(6,7)8)27(9,10)11)22-24-18-14-16-13-17(20(16,3)4)21(18,5)25-22/h15-19H,12-14H2,1-11H3/t16-,17-,18+,19-,21-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJQWJOQKWFQPGE-UNJWAJPSSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC2CC3CC(C3(C)C)C2(O1)C)C(CC(C)C)N([Si](C)(C)C)[Si](C)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B1(O[C@@H]2C[C@@H]3C[C@H]([C@@]2(O1)C)C3(C)C)[C@H](CC(C)C)N([Si](C)(C)C)[Si](C)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H44BNO2Si2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-Bis(trimethylsilyl)-(1R)-1-[(3aS,4S,6S,7aR)-hexahydro-3a,5,5-trimethyl-4,6-methano-1,3,2-benzodioxaborol-2-yl]-3-methylbutylamine |
Retrosynthesis Analysis
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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